2-amino-N-(tert-butyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-tert-butylacetamide hydrochloride, also known as 2-amino-N-(tert-butyl)acetamide, is a chemical compound with the CAS Number: 71034-40-7 . It has a molecular weight of 130.19 and its IUPAC name is 2-amino-N-(tert-butyl)acetamide . The physical form of this compound is liquid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-N-tert-butylacetamide hydrochloride include a molecular weight of 130.19 , a physical form of liquid , and a storage temperature of 4 degrees Celsius . Unfortunately, more detailed physical and chemical properties were not available in the current search results.Scientific Research Applications
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including derivatives of the core structure similar to "2-amino-N-tert-butylacetamide hydrochloride," were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were evaluated for their potency in vitro and for their anti-inflammatory and antinociceptive activities in animal models, suggesting potential therapeutic applications for H4R antagonists in pain management (Altenbach et al., 2008).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of pharmaceutical agents in aqueous titanium dioxide suspensions involved similar compounds. Although the study focused on salbutamol, the methodologies and results highlight the potential of photocatalysis in environmental remediation, particularly in the breakdown of complex organic molecules into less harmful substances (Sakkas et al., 2007).
Synthesis and Chemical Transformations
The synthesis and transformation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives demonstrate the versatility of nitrogen-containing compounds in chemical synthesis. These processes highlight the potential for creating complex molecules with significant biological or catalytic activities (Shatsauskas et al., 2017).
Spectroscopic and Solvent Studies
FTIR spectroscopic studies on N-tert-butylacetamide, closely related to "2-amino-N-tert-butylacetamide hydrochloride," in various solvents reveal insights into hydrogen bonding and solvent-induced frequency shifts. Such studies are crucial for understanding molecular interactions and designing compounds with desired properties (Jovic et al., 2013).
Safety and Hazards
The safety information for 2-amino-N-tert-butylacetamide indicates that it has the hazard statements H227, H314, and H335 . This means it may be flammable, cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Properties
IUPAC Name |
2-amino-N-tert-butylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,3)8-5(9)4-7;/h4,7H2,1-3H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOBCDULVRSMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508674 |
Source
|
Record name | N-tert-Butylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71034-40-7 |
Source
|
Record name | N-tert-Butylglycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.